
(R)-2-(Benzylideneamino)-3-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Benzylideneamino)-3-phenylpropan-1-ol is a chiral Schiff base compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzylideneamino)-3-phenylpropan-1-ol typically involves the condensation reaction between an amine and an aldehyde. One common method is the reaction of ®-2-amino-3-phenylpropan-1-ol with benzaldehyde under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .
Industrial Production Methods
While specific industrial production methods for ®-2-(Benzylideneamino)-3-phenylpropan-1-ol are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Benzylideneamino)-3-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can convert the Schiff base back to the amine and aldehyde.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the imine group under mild conditions.
Major Products
Oxidation: Produces oxides or hydroxyl derivatives.
Reduction: Yields the original amine and aldehyde.
Substitution: Forms new Schiff bases or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-(Benzylideneamino)-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ®-2-(Benzylideneamino)-3-phenylpropan-1-ol involves its ability to form stable complexes with metal ions, which can then interact with biological molecules. The Schiff base moiety allows for the formation of coordination bonds with metals, facilitating various catalytic and biological processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or interaction with microbial cell walls .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Benzylideneamino)-3-phenylpropan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(Benzylideneamino)-2-phenylpropan-1-ol: A structural isomer with different steric and electronic properties.
2-(Benzylideneamino)-3-phenylbutan-1-ol: A homolog with an additional carbon in the alkyl chain, affecting its reactivity and applications.
Uniqueness
®-2-(Benzylideneamino)-3-phenylpropan-1-ol is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it particularly valuable in medicinal chemistry for the development of enantioselective drugs and catalysts.
Propriétés
Formule moléculaire |
C16H17NO |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
(2R)-2-(benzylideneamino)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C16H17NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,12,16,18H,11,13H2/t16-/m1/s1 |
Clé InChI |
XPAUYOLNAAYWDN-MRXNPFEDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](CO)N=CC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


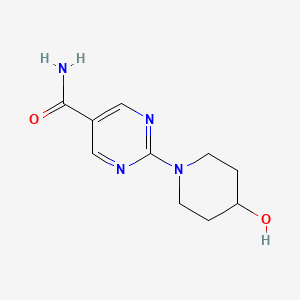

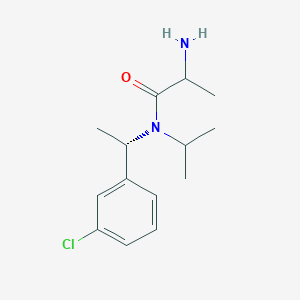
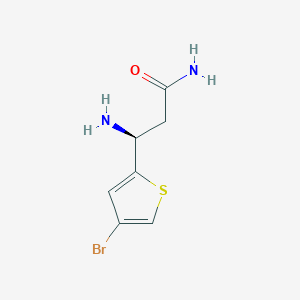
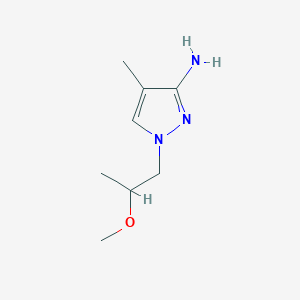
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)
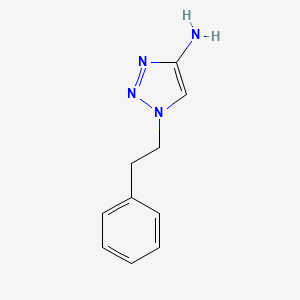

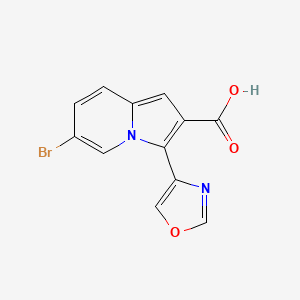
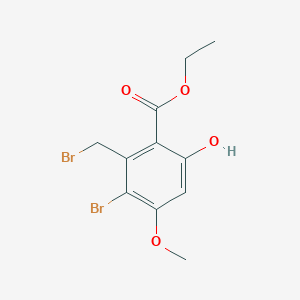

![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)


